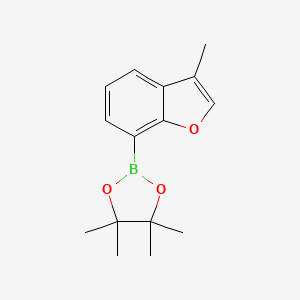
(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methoxy group and an amino group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions, including cyclization and substitution reactions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.
Formation of the Propanamide Moiety: The propanamide group is formed through amidation reactions, typically involving acyl chlorides or anhydrides.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Ammonia, amines, alkyl halides, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives.
科学研究应用
(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of (3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds have been studied for their neuroprotective and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: Known for their antiproliferative and antimicrobial activities.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline: Investigated for its potential as a therapeutic agent.
Uniqueness
(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H15Cl2N3O2 |
|---|---|
分子量 |
268.14 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-14-9-3-2-6(5-12-9)7(10)4-8(11)13;;/h2-3,5,7H,4,10H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1 |
InChI 键 |
FBEKLYXSAWMRHY-XCUBXKJBSA-N |
手性 SMILES |
COC1=NC=C(C=C1)[C@@H](CC(=O)N)N.Cl.Cl |
规范 SMILES |
COC1=NC=C(C=C1)C(CC(=O)N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)


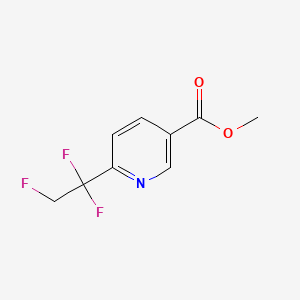
![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)
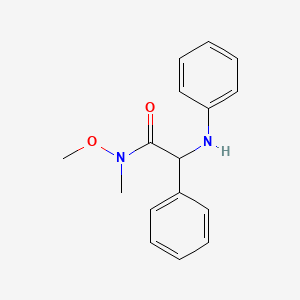
![N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298549.png)
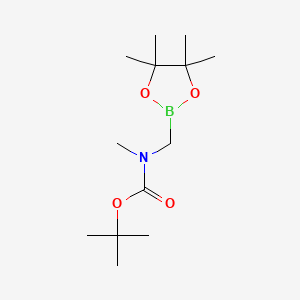
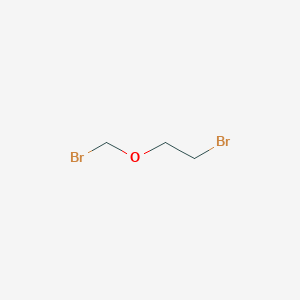
![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15298564.png)
![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride](/img/structure/B15298597.png)
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
